

# Application Notes: Sulfo-Cy5 Azide for Super-Resolution Microscopy (STORM)

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## Compound of Interest

Compound Name: Sulfo-Cy5 azide

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## Introduction

**Sulfo-Cy5 azide** is a water-soluble, bright, and photostable fluorescent dye ideally suited for super-resolution imaging techniques, particularly Stochastic Optical Reconstruction Microscopy (STORM).[1][2] Its azide functional group allows for covalent attachment to alkyne-modified biomolecules via "click chemistry," a highly efficient and bioorthogonal ligation reaction.[3] This enables the precise labeling of target structures within cells, a crucial prerequisite for high-quality super-resolution imaging. This document provides detailed application notes and protocols for utilizing **Sulfo-Cy5 azide** in STORM microscopy.

Sulfo-Cy5 is an analog of the popular Cy5 fluorophore and is compatible with standard fluorescence instrumentation.[2] Its excellent photophysical properties, including a high extinction coefficient and good quantum yield, contribute to the high photon output necessary for precise single-molecule localization in STORM.[1][4] The blinking property of Sulfo-Cy5 in the presence of thiols under intense laser irradiation is a key characteristic that makes it a dye of choice for STORM.[1]

## Principle of STORM Imaging with Sulfo-Cy5 Azide

STORM is a single-molecule localization microscopy (SMLM) technique that achieves sub-diffraction-limit resolution by sequentially activating and imaging individual fluorophores.[5] The process relies on the photoswitching of dyes like Sulfo-Cy5 between a fluorescent "on" state

and a dark "off" state. By ensuring that only a sparse, optically resolvable subset of fluorophores is in the "on" state at any given moment, their precise locations can be determined by fitting their point spread functions (PSFs).[6] A super-resolved image is then reconstructed from the coordinates of many thousands to millions of such localizations.

The blinking of cyanine dyes like Sulfo-Cy5 in STORM is typically induced by using a specific imaging buffer containing a reducing agent, such as a thiol (e.g.,  $\beta$ -mercaptoethanol (BME) or mercaptoethylamine (MEA)).[4] This buffer facilitates the reversible shelving of the fluorophore into a long-lived dark state, from which it can spontaneously or be induced to return to the fluorescent state.

## Data Presentation: Photophysical Properties of Cyanine Dyes in STORM

The quality of STORM imaging is critically dependent on the photophysical properties of the fluorescent probe. Key parameters include the number of photons detected per switching event (photon count) and the fraction of time the dye spends in the fluorescent state (duty cycle).[7] Higher photon counts lead to better localization precision, while a low duty cycle is essential to minimize the overlap of simultaneously active fluorophores.[7]

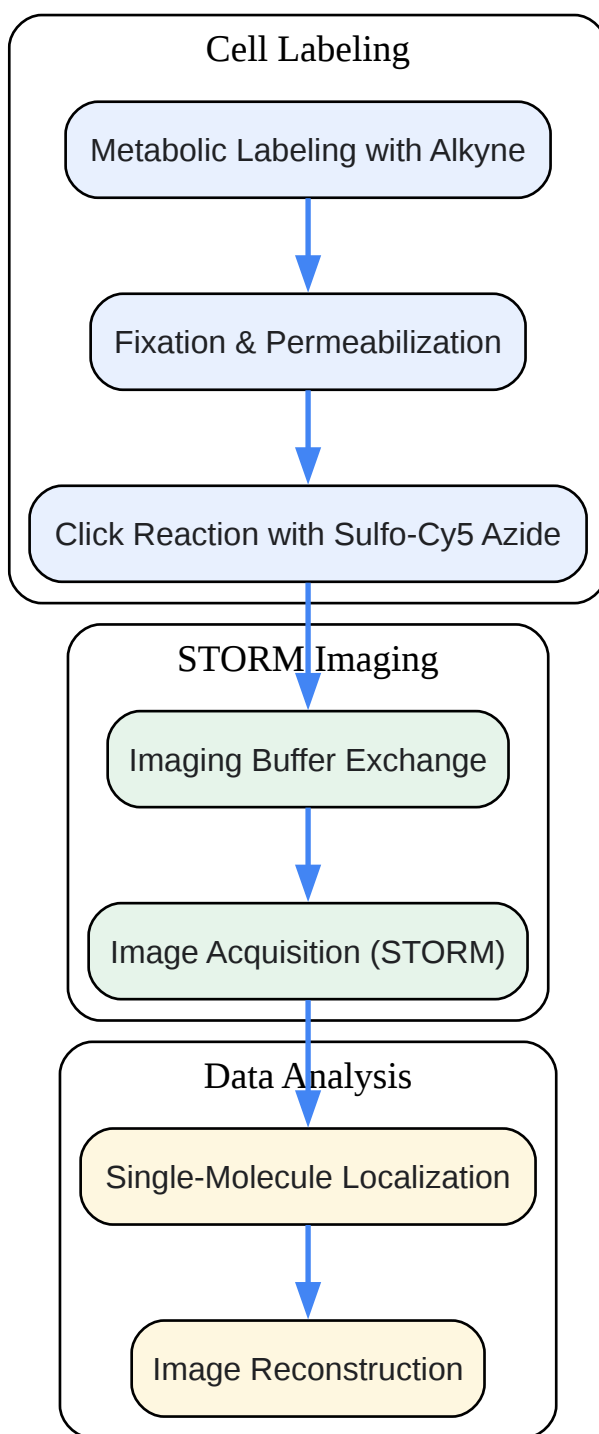
Fluorophore	Excitation Max (nm)	Emission Max (nm)	Photon Count (per switching event)	Duty Cycle	Reference
Sulfo-Cy5	~647	~663	High (comparable to Alexa 647)	Low	<a href="#">[8]</a> <a href="#">[9]</a>
Alexa Fluor 647	650	665	~3800 (MEA buffer), ~5200 (BME buffer)	~0.001	<a href="#">[4]</a> <a href="#">[7]</a>
Cy5	649	670	~4250 (MEA buffer), ~5870 (BME buffer)	Low	<a href="#">[4]</a>

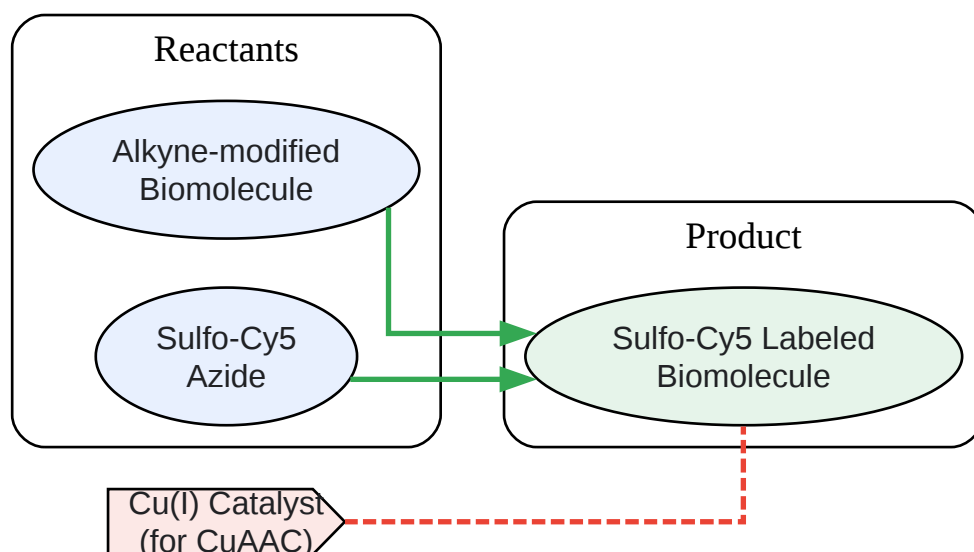
Note: The performance of Sulfo-Cy5 is expected to be very similar to its close analog, Alexa Fluor 647. The exact photon count and duty cycle can vary depending on the specific imaging buffer composition, laser power, and cellular environment.

## Experimental Protocols

Labeling of biomolecules with **Sulfo-Cy5 azide** for STORM imaging is typically achieved through azide-alkyne cycloaddition, commonly known as "click chemistry." This can be performed using either a copper-catalyzed (CuAAC) or a strain-promoted (SPAAC) approach.

## Experimental Workflow for STORM Imaging using Sulfo-Cy5 Azide





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